molecular formula C14H10O3 B075810 2-Methoxy-9H-xanthen-9-one CAS No. 1214-20-6

2-Methoxy-9H-xanthen-9-one

Cat. No. B075810
CAS RN: 1214-20-6
M. Wt: 226.23 g/mol
InChI Key: DVZCOQQFPCMIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Methoxy-9H-xanthen-9-one derivatives has been explored through various methods. One approach involves the bimolecular Zn–HCl reduction in glacial acetic acid using methoxy-substituted xanthone as a starting material, producing compounds with E-type conformation anti-folded conformers (Xia Tian & Qin-Hua Song, 2013). Another method for introducing methoxy groups onto sulfhydryl functions includes S-alkylation reactions involving the corresponding xanthydrols (Yongxin Han & G. Barany, 1997).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-9H-xanthen-9-one and its derivatives often features the methoxy group almost coplanar with the attached benzene ring, indicating a degree of planarity and conjugation within the molecule, contributing to its chemical behavior and reactivity (Xia Tian & Qin-Hua Song, 2013).

Chemical Reactions and Properties

The chemical reactions involving 2-Methoxy-9H-xanthen-9-one derivatives often include transformations facilitated by conditions such as acid catalysis or the presence of silane or thiol scavengers for the removal of protecting groups (Yongxin Han & G. Barany, 1997). These reactions are significant for the synthesis of various xanthene derivatives with potential applications in different scientific fields.

Physical Properties Analysis

The physical properties of 2-Methoxy-9H-xanthen-9-one derivatives include their crystalline structures and interactions, such as hydrogen bonding and π-π interactions, which are critical for understanding the compound's stability, solubility, and overall behavior in different environments. For instance, the crystal structure analysis of related xanthene compounds reveals discrete molecules held by π interactions and hydrogen bonds (F. Toda et al., 1985).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-9H-xanthen-9-one include its reactivity in various chemical reactions, such as condensation reactions with aromatic aldehydes under specific conditions to produce xanthene derivatives (A. Mobinikhaledi et al., 2013). These properties are pivotal for the compound's applications in synthesis and the development of new materials.

Scientific Research Applications

  • Peptide Synthesis : The 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan) groups are used in peptide synthesis. They are introduced onto sulfhydryl functions by S-alkylation reactions and removed rapidly by acid in the presence of silane or thiol scavengers. These groups have applications in the solid-phase syntheses of model peptides (Han & Bárány, 1997).

  • Synthesis of Xanthones and Related Products : In a study exploring CAN-mediated oxidations, 2,3-dimethoxy-9H-xanthen-9-one was synthesized from certain phenyl methanones. These transformations showcase the potential of 2-Methoxy-9H-xanthen-9-one derivatives in organic synthesis (Johnson et al., 2010).

  • Electrophilic Reactivity Studies : A study on the electrophilic reactivity of tetrabromorhodamine 123, derived from 2-Methoxy-9H-xanthen-9-one, showed that the electron-withdrawing effect of bonded Br atoms significantly enhances molecular electrophilicity. This has implications for understanding the reactivity of these compounds (Ferreira et al., 2012).

  • Applications in OLEDs : 2-Methoxy-9H-xanthen-9-one derivatives were studied for their application in organic light emitting diodes (OLEDs). The study focused on their photophysical properties, charge mobility, and thermal stability, demonstrating their potential use in OLED technology (Nasiri et al., 2021).

  • NMR Assignments in Fungal Metabolites : Studies on endophytic fungi have led to the identification and NMR characterization of new xanthone derivatives, including 7‐hydroxy‐3‐(hydroxymethyl)‐1‐methoxy‐9H‐xanthen‐9‐one, highlighting the role of these compounds in natural product chemistry (Davis & Pierens, 2006).

  • Synthesis of Xanthene Derivatives : Research has focused on synthesizing and elucidating the structure of various xanthene derivatives, including those related to 2-Methoxy-9H-xanthen-9-one, which have applications in pharmaceutical and chemical industries (Huang et al., 2010).

Future Directions

The information collected on xanthones will be a valuable resource for more directed molecular works in xanthone-producing plants as well as in synthetic biology application . Further investigations are needed to improve their potential clinical outcomes .

properties

IUPAC Name

2-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCOQQFPCMIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153258
Record name 9H-Xanthen-9-one, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methoxy-9H-xanthen-9-one

CAS RN

1214-20-6
Record name 2-Methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 °C
Record name 2-Methoxyxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The benzophenone intermediate was then stirred in EtOH (400 ml) at room temperature and treated with a solution of NaOMe in MeOH (25 wt. %, 45.72 ml, 0.2 mole). The color of the reaction mixture changed to burgundy right away. The reaction mixture was brought to reflux for 1 hr and 20 min, TLC showed that the reaction was complete. After brief cooling, water (500 ml) was added while the mixture was still warm and a yellow powder precipitated. The suspension was stored in refrigerator overnight. The solid was filtered on a Buchner funnel and washed with cold water. 2-Methoxy-9H-xanthen-9-one 1 (20.7 g, 91.6%) was obtained as a light yellow powder: m.p. 128-130° C.; 1H NMR (CDCl3): delta 8.33 (1H, dd, J=7.9, 1.8 Hz), 7.67-7.72 (2H, m), 7.47 (1H, d, J=8.6 Hz), 7.42 (1H, d, J=9.2 Hz), 7.35 (1H, m), 7.31 (1H, dd, J=9.2, 3.1 Hz) and 3.90 (3H, s); 1R (CHCl3): 2998, 1635, 1610, 1480, 1463, 1430, 1313, 1266, 1140, 1108, 1038, 852 and 823 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-9H-xanthen-9-one
Reactant of Route 2
Reactant of Route 2
2-Methoxy-9H-xanthen-9-one
Reactant of Route 3
Reactant of Route 3
2-Methoxy-9H-xanthen-9-one
Reactant of Route 4
Reactant of Route 4
2-Methoxy-9H-xanthen-9-one
Reactant of Route 5
2-Methoxy-9H-xanthen-9-one
Reactant of Route 6
Reactant of Route 6
2-Methoxy-9H-xanthen-9-one

Citations

For This Compound
31
Citations
JM Naidoo - 2009 - core.ac.uk
… Exposure of a related compound (2,5-dimethoxyphenyl)(2-hydroxyphenyl)methanone to CAN afforded 2-methoxy-9H-xanthen-9-one as the major product with 4amethoxy-2H-xanthene-…
Number of citations: 7 core.ac.uk
MM Johnson - 2011 - core.ac.uk
Xanthones are a class of secondary metabolites widely found in many natural organisms. Their diverse pharmacological activities have elicited much interest, particularly in their …
Number of citations: 3 core.ac.uk
MM Johnson, JM Naidoo, MA Fernandes… - The Journal of …, 2010 - ACS Publications
Reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate furnished the xanthone, 2,3-dimethoxy-9H-xanthen-9-one. Under the same conditions …
Number of citations: 40 pubs.acs.org
EP Sousa, AMS Silva, MMM Pinto… - Helvetica chimica …, 2002 - Wiley Online Library
… 1), by oxidative coupling of 3,4dihydroxy-2-methoxy-9H-xanthen-9-one (4) and 2,3-dihydroxy-4-methoxy-9H-xanthen-9-one (5), respectively, with coniferyl alcohol ( 4-(3-hydroxyprop-1-…
Number of citations: 59 onlinelibrary.wiley.com
B Tang, GY Chen, XP Song, CR Han… - … Chinese Traditional and …, 2011 - cabdirect.org
… Results: Thirteen compounds were identified as 2-methoxy-9H-xanthen-9-one (1), 2-hydroxy-9H-xanthen-9-one (2), quinoline (3), 3-methoxy-4-hydroxy-benzaldehyde (4), di-n-octyl …
Number of citations: 4 www.cabdirect.org
AM Waszkielewicz, K Słoczyńska… - Chemical biology & …, 2017 - Wiley Online Library
… Some remaining portion of 2-methoxy-9H-xanthen-9-one, which was not soluble in NaOH, was subject to demethylation with 80% H 2 SO 4 . The final product was recrystallized from …
Number of citations: 19 onlinelibrary.wiley.com
F Zelefack, D Guilet, N Fabre, C Bayet… - Journal of natural …, 2009 - ACS Publications
Four new xanthones, butyraxanthones A−D (1−4), were isolated from the stem bark of Pentadesma butyracea, together with six known xanthones (5−10) and a triterpenoid (lupeol). The …
Number of citations: 123 pubs.acs.org
RY Ma, YF Chen, JR Wang… - Journal of the Chinese …, 2018 - Wiley Online Library
The ring closure of 2‐iodo diaryl ether in the presence of a palladium catalyst to xanthone under carbon monoxide atmosphere is studied. A series of xanthones could be successfully …
Number of citations: 4 onlinelibrary.wiley.com
M Leao, C Pereira, A Bisio, Y Ciribilli, AM Paiva… - Biochemical …, 2013 - Elsevier
The virtual screening of a library of xanthone derivatives led us to the identification of potential novel MDM2 ligands. The activity of these compounds as inhibitors of p53–MDM2 …
Number of citations: 69 www.sciencedirect.com
Q Chen, L Di, Y Zhang, N Li - Journal of ethnopharmacology, 2020 - Elsevier
Ethnopharmacological relevance Chronic inflammation has an important role in the development of cancers. Hypericum sampsonii, known as “Yuanbao Cao”, is mainly distributed in …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.